molecular formula C11H17NO4 B12552820 2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate CAS No. 142360-06-3

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate

Cat. No.: B12552820
CAS No.: 142360-06-3
M. Wt: 227.26 g/mol
InChI Key: OOUZGWLGWVXCCB-UHFFFAOYSA-N
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Description

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group and an acryloyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate typically involves the reaction of pent-1-en-1-yl isocyanate with 2-hydroxyethyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pent-1-en-1-yl isocyanate} + \text{2-hydroxyethyl acrylate} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acryloyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive acryloyl group.

Mechanism of Action

The mechanism of action of 2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The acryloyl group can participate in polymerization reactions, forming cross-linked networks that enhance the material properties of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(But-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate
  • 2-{[(Hex-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate
  • 2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl methacrylate

Uniqueness

2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

142360-06-3

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-(pent-1-enylcarbamoyloxy)ethyl prop-2-enoate

InChI

InChI=1S/C11H17NO4/c1-3-5-6-7-12-11(14)16-9-8-15-10(13)4-2/h4,6-7H,2-3,5,8-9H2,1H3,(H,12,14)

InChI Key

OOUZGWLGWVXCCB-UHFFFAOYSA-N

Canonical SMILES

CCCC=CNC(=O)OCCOC(=O)C=C

Origin of Product

United States

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